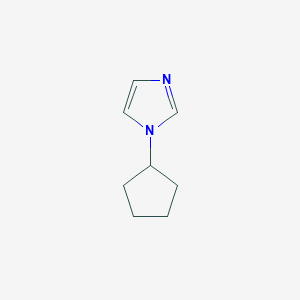

1-Cyclopentyl-1H-imidazole

Cat. No. B3043030

Key on ui cas rn:

71614-58-9

M. Wt: 136.19 g/mol

InChI Key: MRXUDQKHRDLLHV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04284641

Procedure details

Imidazole (6.8 g, 0.1 mole) was dissolved in 100 ml of dry dimethylformamide (DMF). Sodium hydride, 50% dispersion in oil, (4.8 g, 0.1 mole) was added in small portions and the mixture was allowed to stir for 15 minutes. Cyclopentyl bromide (14.9 g, 0.1 mole) dissolved in 100 ml dry DMF was then added dropwise to the mixture which was kept under nitrogen and at about room temperature. Allowed to stir for a further 1 hour. When t.l.c. showed no further reaction, the mixture was poured onto approximately equal volume of water and shaken well. The product was then extracted with chloroform (3×200 ml) and dried over anhydrou MgSO4. The dry extract was evaporated down under vacuum. The DMF was then distilled off at 15 mmHg pressure to leave a yellowish oil. T.l.c. showed that the mixture was mainly product and an imidazole impurity, about 10 g nn on silica gel column with MeOH/EtOAC 1:9. Product fractions were combined and evaporated. Residual oil obtained was distilled under vacuum. B.pt. 67°-68° C./0.2 mm. Yield 2.0 g.

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].[CH:8]1(Br)[CH2:12][CH2:11][CH2:10][CH2:9]1.O>CN(C)C=O.CO>[CH:8]1([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

14.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)Br

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added dropwise to the mixture which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept under nitrogen and at about room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Allowed to stir for a further 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no further reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken well

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was then extracted with chloroform (3×200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrou MgSO4

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dry extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated down under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The DMF was then distilled off at 15 mmHg pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a yellowish oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Residual oil obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under vacuum

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |